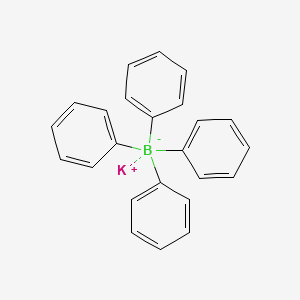
Potassium tetraphenylborate
Overview
Description
Synthesis Analysis
Potassium tetraphenylborate was first synthesized in the 1950s . The insolubility of this compound has been used to determine the concentration of potassium ions by precipitation and gravimetric analysis . The compound adopts a polymeric structure with bonds between the phenyl rings and potassium . Recently, the synthesis of triarylboranes from potassium aryltrifluoroborates and boronic esters was reported .
Molecular Structure Analysis
This compound has a molecular formula of C24H20BK, an average mass of 358.325 Da, and a monoisotopic mass of 358.129517 Da . The compound adopts a polymeric structure with bonds between the phenyl rings and potassium .
Chemical Reactions Analysis
Potassium combines with sodium tetraphenylborate to form this compound, a white precipitate . The precipitate remains in suspension in samples with low concentrations of potassium, causing an increase in turbidity .
Scientific Research Applications
Transfer Thermodynamic Functions : KBPh4's transfer properties with different solvents are crucial for calculating macromolecule electrolytes' transfer thermodynamic properties, offering a theoretical basis for extraction and chromatography. Its solubility in water and 2-propanol solvent mixtures across various temperatures has been thoroughly analyzed, providing insights into its transfer abilities and the effects of temperature on these properties (Cao Li, 2001).
Sensitivity Improvement in γ-Ray Spectrometry : KBPh4 has been used in a method to reduce the amount of 40K in seawater samples, enhancing the sensitivity of γ-ray analysis for detecting radionuclides. This technique improves detection limits for various nuclides, indicating its potential in environmental and radiological studies (M. Ferrante et al., 2015).
Electrochemical Synthesis and Ion Sensor Development : The electrochemical synthesis of tetraphenylborate doped polypyrrole and its use in designing novel zinc and potassium ion sensors have been explored. This research demonstrates the material's potential in creating efficient ion sensors, with applications in various analytical fields (P. Pandey et al., 2002).
Potassium Determination in Fertilizers : KBPh4 is utilized in a thermometric titration method for potassium determination in compound fertilizers. This method is noted for its ease of operation, speed, and sensitivity, providing an effective way to control the quality of compound fertilizers (G. Yan, 2012).
NMR and Computational Studies : Solid-state NMR and computational studies of sodium and potassium tetraphenylborates have been conducted. These studies provide valuable data on NMR parameters and insights into cation-π interactions, useful in understanding molecular interactions in various chemical systems (A. Wong et al., 2004).
Leachability and Decay Resistance in Wood : The double treatment of wood with tetraphenylborate sodium salt and potassium chloride or tetramethylammonium bromide has been investigated to reduce boron compounds' leachability in wood, showing significant decay-resisting effects against fungi. This suggests its potential in wood preservation and treatment (Liang-Kai Lin et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Tetraphenylborate has, from time to time, been proposed as an extractant for measuring quantities and fluxes of exchangeable and “fixed” K+ and NH4+ for evaluating soil fertility. It has also been proposed as a tool in the cleanup of radioactive spill sites in which radiocesium, 137 Cs+, is to be immobilized and recovered .
Biochemical Analysis
Biochemical Properties
Potassium tetraphenylborate plays a significant role in biochemical reactions, particularly in the determination of potassium ion concentrations. It interacts with potassium ions to form a precipitate, which can be measured gravimetrically. This interaction is crucial for various analytical techniques, including ion-pair potentiometric surfactant titrations . The compound’s ability to form stable complexes with potassium ions makes it a valuable reagent in biochemical assays.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering the concentration of potassium ions, which are essential for maintaining the resting membrane potential and cellular homeostasis . Changes in potassium ion concentration can impact cell signaling pathways, gene expression, and cellular metabolism. For example, an increase in extracellular potassium accumulation can affect heart rate and intracellular sodium activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with potassium ions to form a precipitate. This interaction is facilitated by the compound’s polymeric structure, which includes bonds between the phenyl rings and potassium . The formation of this complex can inhibit or activate specific enzymes and alter gene expression by changing the availability of potassium ions in the cellular environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and solvent environment . Long-term exposure to this compound can lead to changes in cellular function, including alterations in potassium ion concentration and cellular metabolism. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively precipitate potassium ions without causing significant toxicity. At high doses, this compound can lead to adverse effects, including disruptions in cellular homeostasis and potential toxicity . These threshold effects are important for determining safe and effective dosages in biochemical applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to potassium ion regulation. It interacts with enzymes and cofactors that are responsible for maintaining potassium ion balance in cells . The compound’s ability to precipitate potassium ions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its solubility properties. The compound is highly soluble in organic solvents, which allows it to be distributed in lipid-rich environments . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. The compound is often localized in areas with high potassium ion concentrations, such as the cytoplasm and mitochondria . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles .
Properties
IUPAC Name |
potassium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.K/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCUZQNCMYPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3244-41-5 | |
| Record name | Potassium tetraphenylborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3244-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | potassium tetraphenylboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


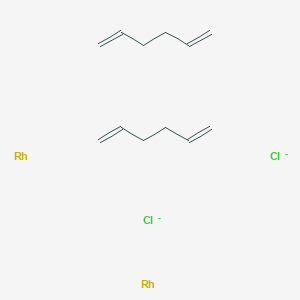
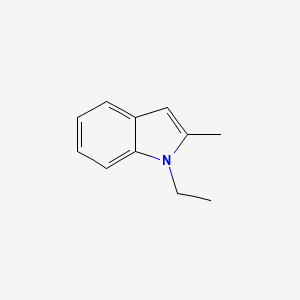
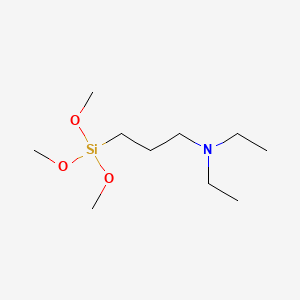
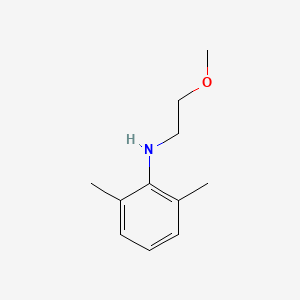
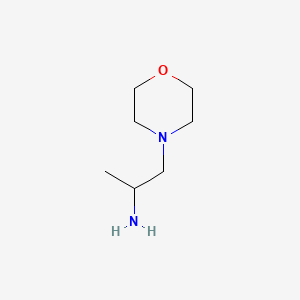



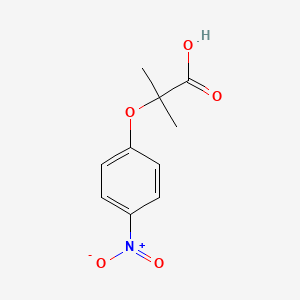
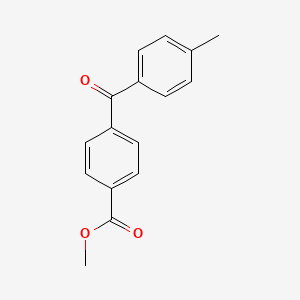
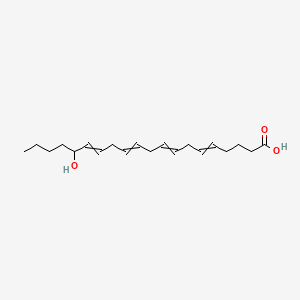
![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)
